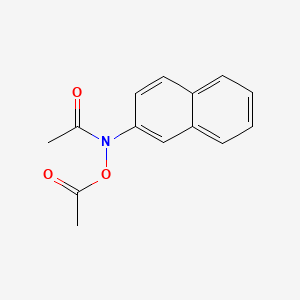

Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)-

Description

Properties

CAS No. |

38105-26-9 |

|---|---|

Molecular Formula |

C14H13NO3 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

[acetyl(naphthalen-2-yl)amino] acetate |

InChI |

InChI=1S/C14H13NO3/c1-10(16)15(18-11(2)17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3 |

InChI Key |

RLBVXZVYDBANEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC2=CC=CC=C2C=C1)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Hydroxy-2-acetonaphthone (6,2-HAN)

The foundational step involves the acetylation of 2-naphthol or its acetate derivative. 2-Naphthyl acetate undergoes a Fries rearrangement in the presence of hydrogen fluoride (HF) or aluminum chloride (AlCl₃) at 50–80°C to yield 6-hydroxy-2-acetonaphthone (6,2-HAN). Alternatively, Friedel-Crafts acetylation of 2-naphthol with acetic anhydride catalyzed by boron trifluoride (BF₃) achieves similar results. Reaction parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–80°C | >90% selectivity |

| Catalyst Concentration | 0.5–1.5 mol% BF₃ | Prevents overacetylation |

| Reaction Time | 2–4 hours | Maximizes 6,2-HAN formation |

This step is critical for regioselective acetylation at the 6-position, avoiding competing 1-acetyl products.

Oxime Formation with Hydroxylamine

6,2-HAN or its acetate ester (6-acetoxy-2-acetonaphthone, 6,2-AAN) is converted to the corresponding oxime using hydroxylamine sulfate [(NH₂OH)₂·H₂SO₄] in a water-ethanol mixture (10–20% ethanol). Key conditions include:

-

Base Addition : Ammonium hydroxide (NH₄OH) neutralizes the sulfate, generating free hydroxylamine. A 1:2 molar ratio of 6,2-AAN to hydroxylamine sulfate ensures complete conversion.

-

Temperature Control : Reactions at 75°C for 30 minutes achieve >95% oxime yield, whereas lower temperatures (25°C) prolong the process to 4 hours.

Mechanistic Insight :

The acetoxy group in 6,2-AAN hydrolyzes to a hydroxyl group during oxime formation, as shown:

This step is highly sensitive to pH; excess base decomposes the oxime.

Beckmann Rearrangement and Acetylation

The oxime undergoes a Beckmann rearrangement in acetic anhydride with phosphoric acid (H₃PO₄) as a catalyst, yielding NODAN. Critical parameters include:

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Acetic Anhydride (mol) | 5.0 | 7.5 | 5.0 |

| H₃PO₄ Concentration | 0.3 g | 0.5 g | 0.3 g |

| Temperature | Reflux (140°C) | 120°C | Reflux (140°C) |

| Yield | 82% | 78% | 68% |

Key Observation : Higher acetic anhydride ratios (>5 mol) reduce byproduct formation but require precise temperature control to prevent oxime degradation.

Alternative Approaches and Modifications

Solvent and Temperature Variations

Replacing ethanol with t-butanol in the oxime step improves solubility and reaction kinetics. For instance, a 100 cm³ t-butanol system increased diethylamine conversion to 84.5% while maintaining 88.7% selectivity toward NODAN. Conversely, aqueous systems without alcohols result in incomplete oxime formation due to poor reagent miscibility.

Catalyst Optimization

Titanium-silicalite catalysts (e.g., TS-1) enhance the oxidation of secondary amines to hydroxylamines, a precursor step in some NODAN syntheses. In a representative protocol:

-

Diethylamine reacts with hydrogen peroxide (H₂O₂) in t-butanol at 80°C.

-

TS-1 Catalyst : 0.1–50 parts per 100 parts amine achieve 95.5% selectivity for N,N-diethylhydroxylamine.

-

Post-Acetylation : The hydroxylamine is acetylated using acetic anhydride to yield NODAN analogs.

Comparative Data :

| Catalyst | Amine Conversion | Selectivity | H₂O₂ Utilization |

|---|---|---|---|

| Titanium-silicalite | 84.5% | 88.7% | 99.4% |

| Molybdenum-based | 23.4% | <50% | 91.6% |

This highlights titanium-silicalite’s superiority in minimizing peroxide decomposition.

Challenges and Mechanistic Considerations

Byproduct Formation

Competing reactions during Beckmann rearrangement generate 6-acetamido-2-naphthol and N-acetylated byproducts . Phosphoric acid concentrations above 0.5 g promote over-acetylation, reducing NODAN yields by 15–20%.

Electronic Effects on Reaction Stability

Computational studies indicate that electron-donating groups on hydroxylamine derivatives lower the O–H bond dissociation energy (BDE), stabilizing intermediates during rearrangement. For example, N-acetyl groups reduce BDE by 8–10 kcal/mol, enhancing reaction rates .

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction reactions can convert it back to the parent hydroxylamine or amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, deacetylated hydroxylamine, and substituted naphthylamine derivatives. These products have distinct chemical and physical properties that make them useful in various applications .

Scientific Research Applications

Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso and nitro compounds.

Biology: This compound is studied for its potential biological activity, including its role as an intermediate in metabolic pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to form reactive intermediates.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- involves its ability to undergo redox reactions, forming reactive intermediates that can interact with biological molecules. These interactions can lead to the modification of proteins, nucleic acids, and other cellular components, potentially resulting in therapeutic effects or toxicity .

Comparison with Similar Compounds

N,O-Diacetyl-N-(1-naphthyl)hydroxylamine

- Structure : Differs by the position of the naphthyl group (1-naphthyl vs. 2-naphthyl).

- Properties: Molecular Formula: C₁₄H₁₃NO₃; Molecular Weight: 243.28 . Toxicity: Exhibits mutagenic activity in Salmonella assays (5 µg/plate induced mutations) .

- Key Difference: The 1-naphthyl isomer shows direct mutagenicity, whereas the 2-naphthyl analog’s carcinogenicity may arise from metabolic activation (e.g., deacetylation to 2-naphthyl hydroxylamine) .

2-Naphthyl Hydroxylamine (Non-Acetylated Analog)

- Structure : Lacks acetyl groups; hydroxylamine directly bonded to 2-naphthyl.

- Properties: Carcinogenicity: Induces bladder tumors in 100% of rats at 200 µg doses via intraperitoneal injection, surpassing other tested aromatic amines . Mechanism: Metabolized to reactive intermediates that bind DNA, lowering its thermal stability (Tm) and causing irreversible damage .

- Key Difference: The absence of acetyl groups increases reactivity and carcinogenic potency compared to acetylated derivatives .

N-(1-Naphthalen-2-yl-ethyl)-hydroxylamine

- Structure : Features an ethyl linker between the hydroxylamine and 2-naphthyl group.

- Properties: Molecular Formula: C₁₂H₁₃NO; Molecular Weight: 187.24; Boiling Point: 363.4°C . Application: Intermediate in medicinal chemistry (e.g., leukotriene biosynthesis inhibitors) .

Functional Comparisons: Binding Affinity and Toxicity

Binding Energy and Insecticidal Activity

The acetyl groups in the target compound may reduce binding efficiency compared to non-acetylated hydroxylamines but improve metabolic stability.

Mutagenicity and Carcinogenicity

- Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)-: Likely acts as a prodrug, with deacetylation generating 2-naphthyl hydroxylamine, a potent carcinogen .

- Control Compounds: 2-Naphthylamine: Less carcinogenic than its hydroxylamine derivative, requiring metabolic activation .

Data Tables

Table 1: Structural and Toxicological Comparison

*Assumed based on structural analogs.

Biological Activity

Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article delves into its biological activity, focusing on antimicrobial properties, antioxidant effects, and its role in various biochemical processes.

Chemical Structure and Properties

Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- is characterized by the presence of a naphthyl group along with diacetyl and hydroxylamine functional groups. This structural configuration enhances its stability and reactivity compared to simpler hydroxylamines. The compound is notable for its ability to form oximes and participate in various chemical transformations, making it valuable in organic synthesis.

1. Antimicrobial Properties

Research indicates that hydroxylamine derivatives, including Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)-, exhibit antimicrobial activity against a range of bacteria and fungi. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

2. Antioxidant Activity

Hydroxylamines are known for their antioxidant properties, which can protect cells from oxidative stress. Studies have shown that Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- can scavenge free radicals, thereby reducing oxidative damage in biological systems.

- Mechanism: The compound likely acts by donating electrons to free radicals, stabilizing them and preventing cellular damage.

- Research Findings: In vitro assays demonstrated a significant reduction in reactive oxygen species (ROS) levels when cells were treated with this compound.

3. Role in Biochemical Pathways

Hydroxylamine derivatives are involved in various biochemical pathways that can influence cellular functions:

- Oxime Formation: The ability to form oximes is crucial for various synthetic applications and biological interactions.

- Enzyme Modulation: Some studies suggest that Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- may modulate enzyme activities related to inflammation and cell signaling.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- against Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent activity against this pathogen.

Case Study 2: Antioxidant Effects in Cellular Models

In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- led to a 50% reduction in cell death compared to untreated controls. This highlights its potential as a protective agent in oxidative stress-related conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)-, it is beneficial to compare it with other hydroxylamine derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Hydroxylamine | Simple structure | Basic properties; primarily used as a reagent |

| N,N-Diacetylethylenediamine | Two amine groups | Higher reactivity due to multiple amine sites |

| Acetoxyhydroxamic Acid | Contains acetoxy group | Known for anti-cancer properties |

| Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- | Naphthyl substitution | Enhanced stability and reactivity |

Q & A

Q. Table 1. Metabolite Formation in Rat Microsomes

| Inducer | o-Anisidine (µM) | o-Aminophenol (µM) |

|---|---|---|

| Control | 15.2 ± 1.3 | 6.8 ± 0.9 |

| β-Naphthoflavone | 28.7 ± 2.1* | 16.3 ± 1.5* |

| Phenobarbital | 18.1 ± 1.7 | 9.4 ± 1.1 |

| *P < 0.05 vs. control . |

- Methodological Considerations :

- Use species-specific microsomal preparations and validate CYP isoform activity via immunoinhibition assays.

- Include NADPH-regenerating systems to maintain enzymatic activity during incubations .

Q. What analytical challenges arise when detecting reactive intermediates (e.g., nitroso derivatives) formed from hydroxylamine compounds, and how can these be mitigated?

- Challenges :

- Artifact formation : Hydroxylamine reacts with aldehydes/ketones in biological matrices, generating oximes or nitrones that interfere with detection .

- pH-dependent stability : Nitroso compounds (e.g., o-nitrosoanisole) are labile at neutral pH but detectable under acidic conditions (pH 4.5) .

- Solutions :

- Use LC-MS/MS with stable isotope-labeled internal standards to distinguish artifacts from true metabolites.

- Quench reactions with cold acetonitrile and acidify samples immediately post-incubation to stabilize intermediates .

Q. How can researchers resolve contradictions in metabolic data between in vitro and in vivo models for hydroxylamine derivatives?

- Case Study : In vitro microsomal assays may underestimate reductive metabolism due to lack of cytosolic enzymes (e.g., reductases).

- Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.